7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis and purification techniques, such as automated chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis due to its BTK inhibitory activity
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). This inhibition disrupts B-cell receptor signaling, which is crucial for the proliferation and survival of B-cells. By inhibiting BTK, the compound can reduce the activity of B-cells, thereby alleviating symptoms of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties
Ibrutinib: A well-known BTK inhibitor used in the treatment of certain cancers and autoimmune diseases
Uniqueness
7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct pharmacological properties. Its selectivity and potency as a BTK inhibitor make it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-16(2)13-24-22-21-20(18-7-5-4-6-8-18)14-27(23(21)26-15-25-22)19-11-9-17(3)10-12-19/h4-12,14-16H,13H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVXSBOAKSEHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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